(2R)-2-(Fmoc-amino)tetradecanoic acid
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Description
(2R)-2-(Fmoc-amino)tetradecanoic acid is a useful research compound. Its molecular formula is C29H39NO4 and its molecular weight is 465.6 g/mol. The purity is usually 95%.
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Biological Activity
(2R)-2-(Fmoc-amino)tetradecanoic acid, a derivative of tetradecanoic acid modified with a fluorene-9-methoxycarbonyl (Fmoc) group, has garnered attention in biochemical research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Molecular Formula : C₁₉H₃₉NO₄
- Molecular Weight : 329.53 g/mol
- CAS Number : 478706-50-2
This compound features a long hydrophobic tail typical of fatty acids, which is crucial for its interaction with biological membranes.
The biological activity of this compound is primarily attributed to its ability to interact with cell membranes and influence various cellular processes. The Fmoc group enhances the stability and solubility of the compound in biological systems, allowing it to penetrate cellular membranes more effectively.
1. Antimicrobial Activity
Research indicates that analogs of this compound exhibit antimicrobial properties. The mechanism involves disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.
Table 1: Antimicrobial Activity of this compound Analogues
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
This compound | Escherichia coli | 16 µg/mL |
This compound | Pseudomonas aeruginosa | 64 µg/mL |
Case Study 1: Antitubercular Activity
A study focused on the synthesis of peptide analogs for potential use against Mycobacterium tuberculosis highlighted the role of modified fatty acids in enhancing the efficacy of existing treatments. The incorporation of this compound into peptide structures showed promising results in inhibiting the growth of M. tuberculosis strains resistant to conventional therapies .
Case Study 2: Membrane Interaction Studies
Another research investigation evaluated how modifications at the N-terminus of peptides influenced their interaction with lipid bilayers. The study found that the presence of the Fmoc group significantly altered the secondary structure and membrane affinity of peptides, enhancing their biological activity against pathogenic bacteria .
Research Findings
Recent findings suggest that compounds like this compound not only possess antimicrobial properties but also exhibit potential as drug delivery vehicles due to their amphiphilic nature. This property allows them to encapsulate hydrophobic drugs, improving bioavailability and therapeutic efficacy.
Table 2: Summary of Biological Activities
Activity Type | Observations |
---|---|
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
Drug Delivery | Enhances solubility and bioavailability of hydrophobic drugs |
Membrane Interaction | Alters membrane permeability leading to enhanced drug uptake |
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)tetradecanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39NO4/c1-2-3-4-5-6-7-8-9-10-11-20-27(28(31)32)30-29(33)34-21-26-24-18-14-12-16-22(24)23-17-13-15-19-25(23)26/h12-19,26-27H,2-11,20-21H2,1H3,(H,30,33)(H,31,32)/t27-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGHFZFNWWDVLX-HHHXNRCGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.